2-Iodo-4-methyl-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, characterized by the presence of iodine, methyl, and nitro functional groups on the benzene ring
Vorbereitungsmethoden
The synthesis of 2-Iodo-4-methyl-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by iodination to attach the iodine atom. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine or iodine monochloride for iodination .
Analyse Chemischer Reaktionen
2-Iodo-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methyl-5-nitrobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Iodo-4-methyl-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Iodo-5-nitrobenzoic acid: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Iodo-4-nitrobenzoic acid: Similar structure but lacks the methyl group, leading to differences in physical and chemical properties.
2-Iodo-3-nitrobenzoic acid:
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H6INO4 |
---|---|
Molekulargewicht |
307.04 g/mol |
IUPAC-Name |
2-iodo-4-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
JXNUYNVWYSEBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.